molecular formula C23H20BrN3O3 B11542939 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate

Cat. No.: B11542939
M. Wt: 466.3 g/mol
InChI Key: MGIYBCBRYVPVEF-VULFUBBASA-N
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Description

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound that features a combination of aromatic rings, amide, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-bromobenzoate ester, followed by the formation of the amide and imine functionalities through subsequent reactions.

    Synthesis of 3-bromobenzoate ester: This can be achieved by reacting 3-bromobenzoic acid with an alcohol in the presence of an acid catalyst.

    Formation of the amide: The ester is then reacted with 2-methylphenylamine to form the corresponding amide.

    Imine formation: The final step involves the reaction of the amide with an appropriate aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s amide and imine groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromobenzoic acid: Shares the bromobenzoate moiety but lacks the amide and imine functionalities.

    2-methylphenylamine: Contains the 2-methylphenyl group but lacks the ester and imine functionalities.

    N-benzylideneaniline: Contains the imine linkage but lacks the ester and bromobenzoate moieties.

Uniqueness

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H20BrN3O3/c1-16-6-2-3-11-21(16)25-15-22(28)27-26-14-17-7-4-10-20(12-17)30-23(29)18-8-5-9-19(24)13-18/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+

InChI Key

MGIYBCBRYVPVEF-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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